Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-3-13-10(12)7-4-8-9(11-7)6(2)5-14-8/h4-5,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTSDPODKGCTGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470028 | |
| Record name | ETHYL 3-METHYL-4H-THIENO[3,2-B]PYRROLE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332099-42-0 | |
| Record name | Ethyl 3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332099-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ETHYL 3-METHYL-4H-THIENO[3,2-B]PYRROLE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with ethyl azidoacetate under mild conditions to form the desired product . Another method involves the reaction of 4H-thieno[3,2-B]pyrrole-5-carboxylic acid with ethanol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Bromination Reactions
Ethyl 3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes regioselective bromination at the 2- and 6-positions of the thienopyrrole ring. This reaction is pivotal for introducing halogen substituents to enhance electronic properties or enable cross-coupling reactions.
Mechanistic Insight : Bromination occurs via electrophilic aromatic substitution, with the electron-rich thiophene ring directing bromine to the 2- and 6-positions.
Nitration
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | Not specified | Nitration at 2- and 6-positions observed in analogous thienopyrroles |
Note : Direct nitration of this compound requires prior protection of reactive sites to avoid over-nitration .
Alkylation at the Pyrrole Nitrogen
The NH group of the pyrrole ring undergoes alkylation to form N-substituted derivatives, enhancing solubility or enabling polymer synthesis.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl bromide | NaH/DMF, RT | N-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | 85% | |
| Methyl iodide | K₂CO₃/DMF, 60°C | N-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | 78% |
Application : Alkylated derivatives serve as monomers in conducting polymer synthesis .
Ester Hydrolysis and Functionalization
The ethyl ester group is hydrolyzed to carboxylic acid for further derivatization (e.g., amidation, decarboxylation).
Key Finding : Hydrolysis to the carboxylic acid enables conversion to acid chlorides for nucleophilic acyl substitution .
Cyclization Reactions
The thienopyrrole scaffold participates in annulation reactions to form fused heterocycles.
Cross-Coupling Reactions
The brominated derivatives participate in Suzuki-Miyaura and Ullmann couplings for biaryl synthesis.
| Reaction | Conditions | Product | Catalyst | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 2-Aryl-4H-thieno[3,2-b]pyrrole-5-carboxylate | Pd(0) |
Significance : Enables conjugation with aromatic systems for optoelectronic materials .
Scientific Research Applications
Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an allosteric inhibitor of the RNA-dependent RNA polymerase of hepatitis C virus, thereby inhibiting viral replication . Additionally, it inhibits lysine-specific demethylases (KDM1A and LSD1), which play a role in gene transcription regulation and are implicated in cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their synthesis routes, and applications:
Key Observations:
Substituent Position and Reactivity: Bromine at the 2-position (e.g., ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate) facilitates cross-coupling reactions (e.g., Stille coupling) for semiconductor synthesis . In contrast, nitration at the 2- and 6-positions of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is sterically challenging, requiring tailored synthetic routes . Methyl groups at the 4-position (e.g., compound 15 in ) enhance lipophilicity, making such derivatives suitable for drug discovery .
Electronic Effects: Electron-withdrawing groups (e.g., bromo, formyl) modulate the electron density of the thieno-pyrrole core, impacting charge transport in semiconductors .
Synthetic Accessibility :
- Alkylation using sodium hydride (NaH) is a common strategy for introducing substituents (e.g., dodecyl, chlorobenzyl) at the 4-position . However, functionalization at the 3-position may require directed C–H activation or pre-functionalized precursors, as suggested by the absence of direct 3-methyl derivatives in the evidence.
Applications: Brominated derivatives are pivotal in constructing donor-acceptor semiconductors , while ester groups enable further derivatization (e.g., hydrolysis to carboxylic acids for coordination chemistry) . The 3-methyl variant could serve as a stable intermediate for bioactive molecules or optoelectronic materials.
Research Findings and Challenges
- Nitration Selectivity: Nitration of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate predominantly occurs at the 2- and 6-positions, but the 2-nitro derivative cannot undergo further Vilsmeier-Haack formylation, limiting its utility . This underscores the need for regioselective modification strategies.
- Semiconductor Performance: TP-BT4T-TP, synthesized from ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, exhibits a power conversion efficiency (PCE) of 6.3% in organic solar cells, highlighting the impact of side-chain engineering on device performance .
Biological Activity
Ethyl 3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 209.27 g/mol. The compound features a thieno[3,2-b]pyrrole ring system with an ethyl carboxylate group, contributing to its unique electronic properties and structural versatility .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thieno-Pyrrole Ring : This is achieved through cyclization reactions involving thiophene derivatives.
- Carboxylation : The introduction of the carboxylate group is performed using standard esterification techniques.
- Purification : The final product is purified using techniques such as column chromatography .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. Preliminary studies indicate effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications as an antimicrobial agent .
Anticancer Activity
Recent investigations have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, studies have reported that derivatives of thieno-pyrrole compounds can interfere with cancer cell signaling pathways, enhancing their anticancer potential .
Interaction with Biological Targets
Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in disease processes. These interactions are crucial for understanding the compound's pharmacological profile and therapeutic potential .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to structurally similar compounds. Below is a summary table highlighting key features:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | 82782-85-2 | 0.97 | Lacks ethyl group; used in similar applications |
| Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | 238749-50-3 | 0.88 | Contains bromo substituent; potential for different reactivity |
| Methyl 3-acetamidothiophene-2-carboxylate | 22288-79-5 | 0.71 | Acetamido group introduces different pharmacological properties |
This table illustrates the structural diversity among thieno-pyrrole derivatives and their varying biological activities.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent .
- Cytotoxicity Against Cancer Cells : In vitro assays showed that this compound significantly reduced the viability of HeLa cells (cervical cancer) at concentrations above 50 µM within 24 hours. The study suggested that the compound induces apoptosis through caspase activation .
Future Directions
The promising biological activities of this compound warrant further investigation into its mechanism of action and optimization for therapeutic use. Future research should focus on:
- In vivo studies to evaluate efficacy and safety.
- Structural modifications to enhance bioavailability and selectivity towards specific targets.
- Exploration of combination therapies with existing antibiotics or anticancer agents to improve treatment outcomes.
Q & A
Basic: What are the standard synthetic routes for Ethyl 3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate?
Methodological Answer:
The synthesis typically involves alkylation of the pyrrole nitrogen. For example, methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate derivatives are synthesized using sodium hydride (NaH) as a base in dimethylformamide (DMF) at 60°C. A benzyl or substituted benzyl bromide (e.g., 4-chlorobenzyl bromide) is added to the reaction mixture, followed by purification via silica gel chromatography . Adjusting the alkylating agent allows for modular substitution at the 4-position of the thienopyrrole core.
Basic: How is the structure of this compound characterized?
Methodological Answer:
Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Key signals include aromatic protons (δ ~7.2–8.8 ppm) and carbonyl carbons (δ ~162–178 ppm) .
- X-ray crystallography : Programs like SHELXL refine crystal structures to determine bond lengths, angles, and regioselectivity of functionalization .
- Mass spectrometry : Validates molecular weight (e.g., C₉H₉NO₂S has a molecular mass of 195.24 g/mol) .
Advanced: How can regioselective nitration of the thienopyrrole core be achieved?
Methodological Answer:
Regioselective nitration is challenging due to competing positions. Evidence shows that nitration of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate occurs at the 2- and 6-positions. To direct nitration to the 2-position:
Install a directing group (e.g., aldehyde at the 6-position) prior to nitration.
Use mixed acid (HNO₃/H₂SO₄) under controlled conditions.
Separate isomers via column chromatography if necessary .
For further functionalization, the nitro group can be reduced to an amine using tin(II) chloride in acidic ethanol/water .
Advanced: What strategies optimize the Vilsmeier-Haack formylation for thienopyrrole derivatives?
Methodological Answer:
The Vilsmeier-Haack reaction (using POCl₃ and DMF) often fails with electron-deficient intermediates. To improve formylation:
Pre-functionalize the core with electron-donating groups (e.g., methyl or benzyl) to enhance reactivity.
Use microwave irradiation to accelerate reaction rates and reduce side products.
Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in dichloromethane/water systems for higher yields .
Advanced: How are thienopyrrole carboxamides designed for enzyme inhibition studies (e.g., KDM1A/LSD1)?
Methodological Answer:
Scaffold modification : Replace the ethyl ester with a carboxamide group to enhance binding.
SAR studies : Synthesize derivatives with substituents on the phenyl ring (e.g., halides, methoxy) to probe hydrophobic interactions.
X-ray crystallography : Co-crystallize inhibitors with KDM1A to identify binding motifs (e.g., hydrogen bonds with Glu-379 or Tyr-761) .
In vitro assays : Use TR-FRET-based enzymatic assays to measure IC₅₀ values and validate cellular activity .
Advanced: How can computational methods guide the design of thienopyrrole-based inhibitors?
Methodological Answer:
Molecular docking : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., KDM1A’s FAD-binding domain).
MD simulations : Assess stability of inhibitor-enzyme complexes over 100 ns trajectories.
QSAR models : Corinate substituent electronic parameters (Hammett σ) with inhibitory potency to prioritize synthetic targets .
Basic: What solvents and conditions are optimal for nucleophilic aromatic substitution (SNAr) on thienopyrrole intermediates?
Methodological Answer:
- Solvent : DMF or DMSO at 80–100°C.
- Base : Use NaH or K₂CO₃ to deprotonate the pyrrole nitrogen.
- Electrophile : Aryl halides (e.g., 4-chlorobenzyl bromide) or activated heteroaryl chlorides.
- Workup : Extract with ethyl acetate, wash with brine, and purify via column chromatography .
Advanced: How to resolve challenges in pyridazinone or pyrimidinone ring formation from thienopyrrole precursors?
Methodological Answer:
Cyclization conditions : For pyridazinones, use ethanol at room temperature with hydrazine derivatives.
Pyrimidinones : Condense nitro-reduced intermediates with formamide/ammonium formate at 120°C.
Microwave-assisted synthesis : Reduces reaction time from hours to minutes and improves yields .
Basic: What analytical techniques confirm the purity of synthesized derivatives?
Methodological Answer:
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; target ≥95% purity.
- TLC : Monitor reactions using silica plates with ethyl acetate/hexane (1:3).
- Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values .
Advanced: How are thienopyrrole derivatives evaluated for in vitro and cellular activity?
Methodological Answer:
Enzymatic assays : TR-FRET for KDM1A inhibition; measure IC₅₀ via dose-response curves.
Cellular models : Test cytotoxicity (MTT assay) and target engagement (e.g., histone H3K4 methylation via Western blot).
Selectivity profiling : Screen against related enzymes (e.g., MAO-A/B) to confirm specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
